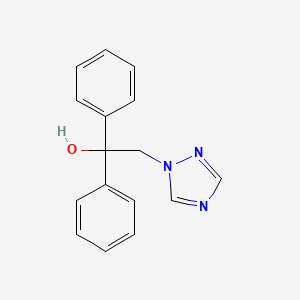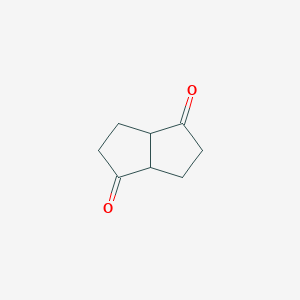
4-Methyltetrahydro-2H-pyran-4-carbonitrile
Descripción general
Descripción
4-Methyltetrahydro-2H-pyran-4-carbonitrile is a chemical compound that belongs to the class of organic compounds known as tetrahydropyrans. These compounds are characterized by a six-membered ring containing five carbon atoms and one oxygen atom, with various substituents attached to the ring structure. The specific compound of interest, this compound, is not directly mentioned in the provided papers, but related compounds and their synthesis, molecular structure, and chemical properties are discussed.
Synthesis Analysis
The synthesis of related pyran derivatives is described in several papers. For instance, a catalyst-free combinatorial library synthesis of novel 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives is reported, which involves a four-component reaction in water at ambient temperature . Another paper describes the synthesis of 2-amino-5,6,7,8-tetrahydro-5-oxo-4-aryl-7,7-dimethyl-4H-benzo-[b]-pyran-3-carbonitrile under microwave irradiation, which is a solvent-free method . These methods highlight the potential for efficient and environmentally friendly synthesis routes for pyran derivatives.
Molecular Structure Analysis
The molecular structure of pyran derivatives has been analyzed using various spectroscopic techniques and X-ray crystallography. For example, the structure of methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate was determined by X-ray technique, revealing the dihedral angles and planarity of the pyran ring . Similarly, the crystal structure of 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyrano-3-carbonitrile was characterized, showing a coplanar pyran ring . These studies provide insights into the three-dimensional arrangement of atoms in pyran derivatives.
Chemical Reactions Analysis
The reactivity of pyran derivatives in chemical reactions is also discussed in the literature. The carbonyl ene reaction of 2-methylenetetrahydropyrans is an efficient method for synthesizing β-hydroxydihydropyrans . Additionally, a three-component condensation reaction involving β-ketonitriles, pyridinium ylides, and aldehydes leads to the synthesis of 4,5-dihydrofuran-3- and 2H-pyran-5-carbonitriles with divergent regioselectivity . These reactions demonstrate the versatility of pyran derivatives in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyran derivatives are influenced by their molecular structure. The crystal structure analysis often includes the identification of hydrogen bonding patterns, which can affect the compound's solubility and stability . Density functional theory (DFT) calculations and Hirshfeld surface analysis are used to investigate the electronic properties and intermolecular interactions of these compounds . These analyses are crucial for understanding the behavior of pyran derivatives in different environments and for their potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
The derivative of 4-Methyltetrahydro-2H-pyran-4-carbonitrile, specifically 4-methyltetrahydro-2H-pyran-2-one, has been utilized in the synthesis of chiral methyl-branched building blocks. These blocks are instrumental in preparing pheromones for various beetles and other biologically active compounds, demonstrating the compound's utility in synthesizing complex biological molecules (Mineeva, 2015).
Tunable Fluorescence Properties
Thieno[3,2-c]pyrans synthesized using derivatives of this compound exhibit substituent-dependent fluorescence. This property is significant in materials science, where such compounds can be used in sensors, imaging, and other applications requiring fluorescence. The ability to tune fluorescence through structural modification of these derivatives showcases their potential in developing new photonic materials (Sahu et al., 2014).
Corrosion Inhibition
Pyrazolopyridine derivatives synthesized from this compound have been explored as corrosion inhibitors for mild steel in acidic environments. This application is crucial in industrial settings where corrosion leads to significant material degradation and economic loss. The synthesized derivatives show promising results in protecting mild steel from corrosion, indicating the potential of this compound derivatives in industrial applications (Dandia et al., 2013).
Electrochemical Applications
The electrocatalytic transformation of aldehydes, malononitrile, and 4-hydroxy-6-methyl-2H-pyran-2-one into cyano-functionalized pyrano[4,3-b]pyran systems presents a novel synthetic approach for creating compounds with potential biomedical applications. This method highlights the versatility of this compound derivatives in electrochemical syntheses, contributing to the development of new drugs and healthcare materials (Elinson et al., 2013).
Safety and Hazards
The safety information for “4-Methyltetrahydro-2H-pyran-4-carbonitrile” indicates that it has the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Appropriate safety precautions should be taken when handling this compound.
Propiedades
IUPAC Name |
4-methyloxane-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-7(6-8)2-4-9-5-3-7/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHJPJRYKCFRAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635033 | |
| Record name | 4-Methyloxane-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
856255-87-3 | |
| Record name | 4-Methyloxane-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


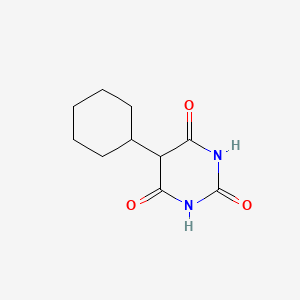


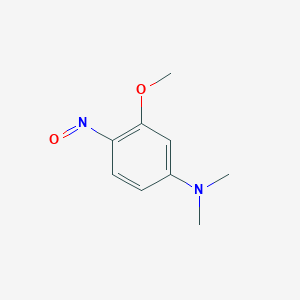
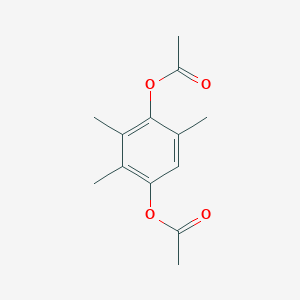



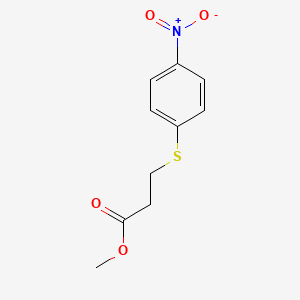

![2-Ethyl-2,7-diazaspiro[4.4]nonane](/img/structure/B3031845.png)
